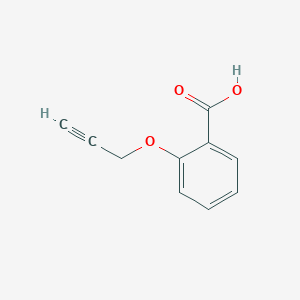

2-(炔丙氧基)苯甲酸

描述

2-(Prop-2-yn-1-yloxy)benzoic acid is a chemical compound that can be synthesized through reactions involving propargyl bromide and phenol or aniline derivatives. The presence of electron-withdrawing groups can facilitate the formation of the product by stabilizing the phenoxide ion, which is a key intermediate in the reaction. The synthesis of such compounds has been optimized to achieve good yields and has potential applications in biological contexts, such as exhibiting antiurease and antibacterial activities .

Synthesis Analysis

The synthesis of derivatives of (prop-2-ynyloxy)benzene, which is structurally related to 2-(prop-2-yn-1-yloxy)benzoic acid, has been achieved using propargyl bromide in the presence of K2CO3 as a base and acetone as a solvent. This method has been found to be highly convenient, cost-effective, and yields products in the range of 53–85%. The reaction conditions favor SN2 type reactions, and the use of K2CO3 has proven to be effective. Notably, phenol derivatives have shown better yields compared to aniline derivatives. Some of the synthesized compounds have demonstrated significant antiurease and antibacterial effects, indicating their potential for further biological applications .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(prop-2-yn-1-yloxy)benzoic acid has been investigated using spectroscopic methods and density functional theory (DFT). For instance, the study of 2-[(2-hydroxyphenyl)carbonyloxy]benzoic acid (HPCBA) revealed the most stable conformer and provided insights into the vibrational wavenumbers, infrared intensities, and Raman activities. The intermolecular hydrogen bonds in the dimer structure of the molecule were also discussed. Theoretical calculations such as hyperpolarizability, natural bond orbital (NBO) analysis, and molecular orbital contributions have been used to understand the stability and charge delocalization of the molecule .

Chemical Reactions Analysis

The reactivity of compounds similar to 2-(prop-2-yn-1-yloxy)benzoic acid can be complex, leading to unexpected products. For example, an indium-mediated carbon-carbon coupling intended to produce a different compound resulted in the formation of 2-(1-phenyl-1,3-butadien-2-yl)benzoic acid. This outcome highlights the intricacies of chemical reactions involving such compounds and the potential for discovering novel reaction pathways and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(prop-2-yn-1-yloxy)benzoic acid have been characterized through various spectroscopic techniques and theoretical calculations. The experimental and theoretical studies provide comprehensive data on the vibrational spectra, molecular structures, and electronic properties. These properties are crucial for understanding the behavior of the compounds in different environments and for predicting their reactivity. For instance, the UV-Visible spectrum, HOMO and LUMO energies, and thermodynamic properties at different temperatures have been determined for HPCBA, which can be informative for similar compounds .

科学研究应用

异构化催化

2-(炔丙氧基)苯甲酸参与催化过程。一项研究表明,在温和条件下,它在钌配合物作为催化剂的情况下,在异构化丙-2-炔-1-醇成共轭烯醛中的作用。该过程在有机合成中很重要,特别是在形成 α,β-不饱和醛中,α,β-不饱和醛是医药和农化工业中有价值的中间体 (Picquet, Bruneau, & Dixneuf, 1997)。

杂环系统的合成

在另一项研究中,2-(炔丙氧基)苯甲酸用于从丁香酚合成新的杂环系统,如 1,2,3-三唑-异恶唑啉。该合成对于开发具有潜在生物活性的化合物很重要,例如对各种癌细胞系具有抗增殖特性 (Taia 等人,2020)。

除草剂降解

该化合物也已在环境科学的背景下得到研究。一项研究重点研究了特定细菌菌株对新型除草剂 ZJ0273 的降解。在这项研究中,2-(炔丙氧基)苯甲酸被鉴定为降解代谢物,表明其在生物修复过程中的作用 (蔡等人,2012)。

荧光探针开发

另一个有趣的应用是在新型荧光探针的开发中。研究已经合成了 2-(炔丙氧基)苯甲酸的衍生物来检测活性氧,突出了其在生化和医学研究中了解氧化应激相关过程的潜力 (Setsukinai 等人,2003)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been used for chemical probe synthesis . These compounds are typically appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target .

Mode of Action

The mode of action of 2-(Prop-2-yn-1-yloxy)benzoic acid involves its interaction with its targets through a UV light-induced covalent modification . This interaction results in changes at the molecular level, potentially affecting the function of the target.

Biochemical Pathways

Benzoic acid derivatives, which this compound is a part of, are known to be involved in various biochemical pathways . For instance, they are the building blocks of most phenolic compounds in foods .

Pharmacokinetics

Similar compounds are known to undergo metabolism and excretion processes .

Result of Action

The compound’s ability to induce covalent modification of a biological target suggests it may have significant effects at the molecular level .

属性

IUPAC Name |

2-prop-2-ynoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSHQLNZKYWYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376931 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55582-31-5 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

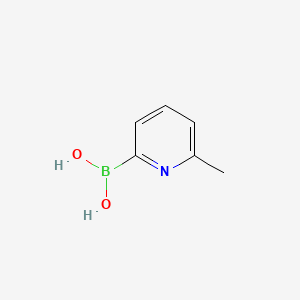

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

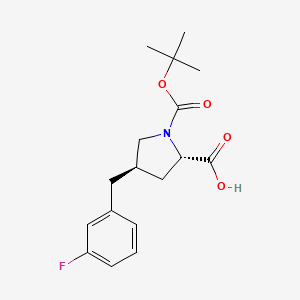

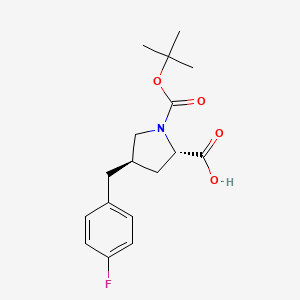

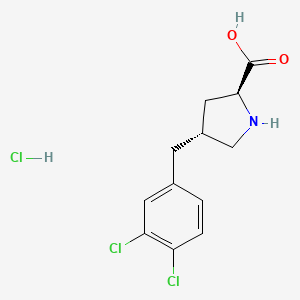

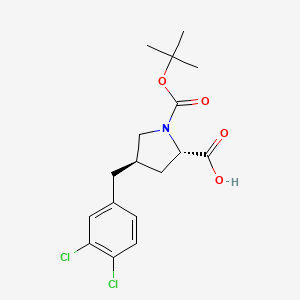

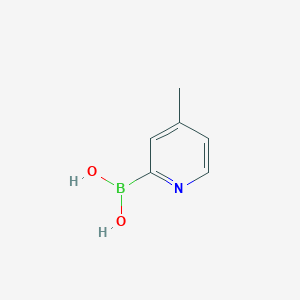

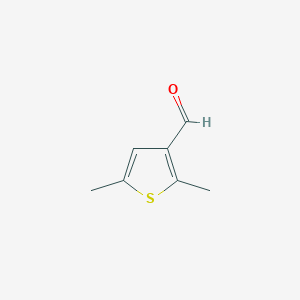

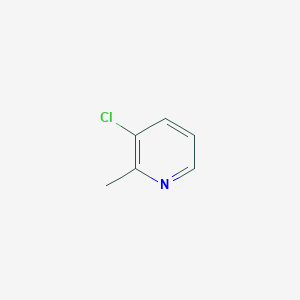

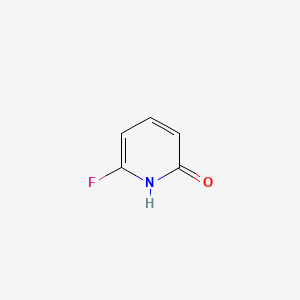

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。